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Compound of Interest

Compound Name:
2-(2-

Methoxyphenyl)acetophenone

Cat. No.: B1311627 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 2'-Methoxyacetophenone

This guide provides a comprehensive overview of the spectroscopic data for 2'-

Methoxyacetophenone (CAS: 579-74-8), a key chemical intermediate in various synthetic

processes. The data presented herein is essential for researchers, scientists, and drug

development professionals for compound identification, purity assessment, and structural

elucidation.

Compound Information
Parameter Value

IUPAC Name 1-(2-methoxyphenyl)ethanone

Synonyms o-Methoxyacetophenone, 2-Acetylanisole

CAS Number 579-74-8

Molecular Formula C₉H₁₀O₂

Molecular Weight 150.17 g/mol [1][2]

Structure

Chemical structure of 2'-Methoxyacetophenone

Spectroscopic Data Summary
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The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for 2'-Methoxyacetophenone.

¹H NMR Spectroscopy
Proton NMR data provides detailed information about the hydrogen atom environment in the

molecule. The spectrum of 2'-Methoxyacetophenone is characterized by distinct signals for the

methoxy, acetyl, and aromatic protons.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.62 Singlet 3H -COCH₃

3.91 Singlet 3H -OCH₃

6.96-7.01 Quartet 2H Aromatic H

7.45-7.48 Multiplet 1H Aromatic H

7.73-7.75 Quartet 1H Aromatic H

Data obtained in

CDCl₃ at 500 MHz.[3]

¹³C NMR Spectroscopy
Carbon NMR provides information on the carbon framework of the molecule.
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Chemical Shift (δ) ppm Assignment

31.8 -COCH₃

55.4 -OCH₃

111.6 Aromatic CH

120.5 Aromatic CH

128.3 Aromatic C (quaternary)

130.3 Aromatic CH

133.6 Aromatic CH

158.9 Aromatic C-O (quaternary)

199.8 C=O

Data obtained in CDCl₃ at 125 MHz.[3]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) data reveals the molecular weight and

fragmentation pattern of the compound.

m/z Relative Intensity Assignment

150 24.21% [M]⁺ (Molecular Ion)

135 99.99% [M-CH₃]⁺ (Base Peak)

92 20.69% [M-CH₃-CO-H]⁺ or [C₆H₄O]⁺

77 37.07% [C₆H₅]⁺ (Phenyl Cation)

Data obtained via GC-MS with

electron ionization.[4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
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Wavenumber (cm⁻¹) Description

~3000-3100 Aromatic C-H Stretch

~2850-2950 Aliphatic C-H Stretch

~1680 C=O (Ketone) Stretch

~1600, ~1480 Aromatic C=C Stretch

~1240 Aryl-O-C Asymmetric Stretch

~1020 Aryl-O-C Symmetric Stretch

Characteristic absorption ranges based on

compound structure.

Experimental Protocols
The data presented in this guide was obtained using standard spectroscopic techniques.

NMR Spectroscopy
A sample of 2'-Methoxyacetophenone was dissolved in deuterated chloroform (CDCl₃)

containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were

recorded on a 500 MHz spectrometer.[3] Chemical shifts are reported in parts per million (ppm)

relative to TMS.

Mass Spectrometry
The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)

system. The compound was subjected to electron ionization (EI) at a standard energy of 70 eV.

The resulting fragments were analyzed by a mass detector to generate the mass spectrum.[4]

IR Spectroscopy
The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory, such as a Bruker Tensor 27

FT-IR.[4] A small amount of the liquid sample was placed directly on the ATR crystal, and the

spectrum was recorded over the standard mid-IR range (4000-400 cm⁻¹).
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Visualizations
The following diagrams illustrate the experimental workflow and a key molecular fragmentation

pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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